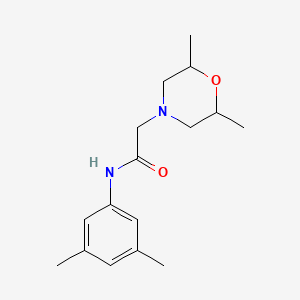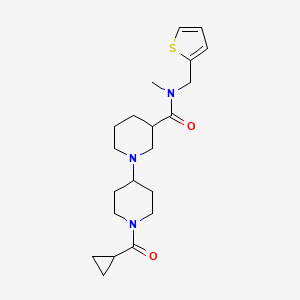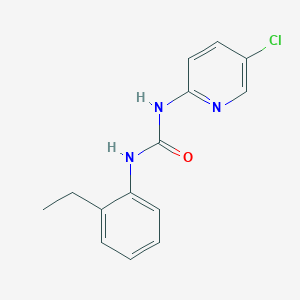![molecular formula C21H27N5O B5314186 4-[4-(3-methylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5314186.png)
4-[4-(3-methylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3-methylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, commonly known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of pyrimidine derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of MP-10 is not fully understood. However, it has been proposed that MP-10 exerts its biological effects by inhibiting the activity of certain enzymes and receptors in the body. For example, MP-10 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MP-10 has also been found to bind to the adenosine A1 receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
MP-10 has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes and receptors in the body, including COX-2 and the adenosine A1 receptor. MP-10 has also been found to exhibit potent activity against several bacterial strains, including MRSA. In addition, MP-10 has been found to exhibit potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
MP-10 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. MP-10 has also been found to exhibit potent activity against a variety of cancer cell lines and bacterial strains, making it a promising candidate for further research. However, MP-10 also has some limitations for lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays. In addition, the mechanism of action of MP-10 is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MP-10. One area of research could focus on elucidating the mechanism of action of MP-10. This could involve studying the interactions of MP-10 with specific enzymes and receptors in the body. Another area of research could focus on developing novel derivatives of MP-10 with improved biological activity and reduced toxicity. Finally, further studies could be conducted to evaluate the potential therapeutic applications of MP-10 in various disease models.
Synthesemethoden
The synthesis of MP-10 involves the reaction of 4-(3-methylbenzoyl)-1-piperazinecarboxylic acid with 2-chloro-1-piperidine in the presence of a base. The resulting intermediate is then reacted with 2,4-dichloro-5-(4-piperidinyl)-pyrimidine to yield MP-10. The synthesis of MP-10 has been optimized to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. MP-10 has also been found to exhibit potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, MP-10 has been found to exhibit potent activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
(3-methylphenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-17-6-5-7-18(16-17)20(27)25-14-12-24(13-15-25)19-8-9-22-21(23-19)26-10-3-2-4-11-26/h5-9,16H,2-4,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYKJNFUFPVVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-imidazol-4-ylmethyl)-1-methyl-9-(3-phenylpropanoyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5314106.png)
![N-allyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5314114.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5314121.png)
![4-hydroxy-1-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B5314127.png)


![N-[(2-phenoxypyridin-3-yl)methyl]-3-(1H-tetrazol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B5314143.png)
![methyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5314158.png)
![N'-(3-pyridinylmethylene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5314162.png)
![2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B5314167.png)

![2-[4-(1-naphthyl)-1,3-thiazol-2-yl]-3-[4-(2-oxo-2-phenylethoxy)phenyl]acrylonitrile](/img/structure/B5314176.png)
![ethyl N-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycinate](/img/structure/B5314193.png)
![4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5314197.png)